7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
Description
Properties
CAS No. |
90042-24-3 |
|---|---|
Molecular Formula |
C10H8N4O3 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
7-hydroxy-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
InChI |
InChI=1S/C10H8N4O3/c1-13-7-4-5(15)2-3-6(7)14-8(9(13)16)11-12-10(14)17/h2-4,15H,1H3,(H,12,17) |
InChI Key |
JBEMFUWENRSJFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)O)N3C(=NNC3=O)C1=O |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Synthesis Methods
| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | Hydrazine, Triethyl orthoformate | Reflux, 4–6 hrs | 70–85 | >95 |
| Microwave | None | 400 W, 20 min | 88 | >98 |
| Nucleophilic Substitution | NaOH, Methyl triflate | 60°C, 2–12 hrs | 65–75 | 90 |
| Oxidative Cyclization | POCl₃, H₂O₂ | Reflux, 8 hrs | 65–78 | 85 |
| Green Chemistry | Ball milling, Water | RT, 1 hr | 55–82 | 88 |
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors optimize the cyclization step:
-
Flow conditions : 140°C, 2 MPa pressure, residence time 30 minutes.
-
Catalyst : Fe³⁺-modified zeolite improves reaction rate by 40%.
Challenges and Optimization
-
Regioselectivity : Competing substitution at positions 5 vs. 7 is mitigated using bulky bases (e.g., DBU).
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) resolves isomeric impurities.
-
Stability : The compound degrades above 200°C; lyophilization preserves integrity during storage .
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydroxyl Group
The hydroxyl group at position 7 participates in nucleophilic substitution reactions under mild alkaline conditions. For example:
-
Etherification : Reacts with alkyl halides (e.g., methyl iodide) to form 7-alkoxy derivatives.
-
Esterification : Forms esters with acyl chlorides (e.g., acetyl chloride) in the presence of pyridine .
Table 1: Substitution Reactions at Position 7
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| CH₃I | 7-Methoxy derivative | 78 | K₂CO₃, DMF, 60°C, 4h |
| CH₃COCl | 7-Acetoxy derivative | 85 | Pyridine, RT, 2h |
| PhCH₂Br | 7-Benzyloxy derivative | 68 | NaH, THF, reflux, 6h |
Alkylation and Acylation at the Triazole Nitrogen
The triazole ring undergoes alkylation at the N2 position, while the quinoxaline carbonyl groups remain inert under these conditions:
-
Alkylation : Reacts with alkylating agents (e.g., ethyl bromoacetate) to form N-alkylated products .
-
Acylation : Forms N-acyl derivatives with acid anhydrides (e.g., acetic anhydride).
Table 2: Alkylation/Acylation Reactions
| Reagent | Product | Selectivity (%) |
|---|---|---|
| BrCH₂COOEt | N2-Ethoxycarbonylmethyl derivative | 92 |
| (CH₃CO)₂O | N2-Acetyl derivative | 88 |
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
With Hydrazines : Forms pyrazolo-triazoloquinoxaline derivatives via cyclocondensation .
-
With CS₂/KOH : Generates 1-mercapto-triazoloquinoxalines, which further react with alkyl halides .
Example Reaction Pathway:
-
Step 1 : Reaction with carbon disulfide yields 1-mercapto intermediate.
-
Step 2 : Alkylation with ethyl chloroacetate produces ethyl thioether derivatives (yield: 75–82%) .
Metal Complexation
The compound acts as a ligand for transition metals:
-
Copper(II) Complexes : Forms stable complexes with Cu²⁺ in ethanol/water mixtures, characterized by UV-Vis and ESR spectroscopy.
-
Iron(III) Complexes : Exhibits moderate stability constants (log β = 4.2–5.1).
Biological Activity Correlation
Reactivity modifications directly impact pharmacological properties:
-
Anticonvulsant Activity : N2-Alkylated derivatives show 40–60% seizure inhibition in PTZ-induced models .
-
Antimicrobial Effects : 7-Benzyloxy derivatives exhibit MIC values of 8–16 µg/mL against S. aureus.
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
-
Acidic (pH 1.2) : Degrades via cleavage of the triazole ring (t₁/₂ = 3.2h).
-
Neutral (pH 7.4) : Stable for >24h.
-
Alkaline (pH 9.0) : Hydroxyl group deprotonation accelerates degradation (t₁/₂ = 8.5h).
Key Research Findings
-
Synthetic Flexibility : Over 20 derivatives have been synthesized, with yields exceeding 70% in optimized conditions .
-
Structure-Activity Relationship : Electron-withdrawing groups at position 7 enhance antimycobacterial activity (MIC = 4 µg/mL) .
-
Reaction Scalability : Kilogram-scale synthesis achieved using flow chemistry (purity >99.5%).
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazoloquinoxaline compounds exhibit promising antimicrobial properties. For instance, studies have shown that certain synthesized triazoloquinoxaline derivatives demonstrate significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The structure-activity relationship (SAR) analysis reveals that modifications to the triazole and quinoxaline moieties can enhance antimicrobial efficacy.
Case Study:
A study published in RSC Advances synthesized several new derivatives and evaluated their antimicrobial activity. Compounds with specific substitutions exhibited minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential for development as antituberculosis agents .
Anticancer Properties
The anticancer potential of 7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione has been investigated in various studies. The compound has shown activity against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Research Findings:
A study highlighted the synthesis of related compounds which were screened for anticancer activity against breast cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also triggered apoptotic pathways .
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions that are crucial for obtaining high yields of the compound with desired purity levels. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and assess the purity of synthesized compounds.
Synthesis Overview:
The general synthetic route includes the formation of the triazole ring followed by cyclization with quinoxaline derivatives. This method allows for the introduction of various substituents that can modulate biological activity .
Materials Science Applications
Beyond biological applications, this compound has potential uses in materials science. Its unique structural properties may allow it to function as a building block for developing novel materials with specific electronic or optical properties.
Potential Applications:
The compound's ability to form stable complexes with metals could be exploited in catalysis or as a precursor in the synthesis of advanced materials for electronic applications.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione involves its interaction with specific molecular targets. For example, it can intercalate into DNA, disrupting the replication process and exhibiting anticancer properties . Additionally, it may inhibit certain enzymes, leading to its antiviral activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazoloquinoxaline-dione derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 7-hydroxy-5-methyl with structurally related compounds:
Table 1: Structural and Functional Comparison of Triazoloquinoxaline-dione Derivatives
Physicochemical Properties
- Solubility : Ionic derivatives (e.g., potassium salt, CAS 87885-15-2) exhibit higher aqueous solubility than neutral analogs like 7-hydroxy-5-methyl, which may limit bioavailability .
- Metabolic Stability : Acetylated derivatives (e.g., 7-acetyl-5-methyl, CAS 78422-93-2) are prone to hydrolysis, whereas hydroxy groups may undergo glucuronidation, affecting half-life .
Biological Activity
7-Hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione is a compound belonging to the quinoxaline family that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by recent research findings and case studies.
Structure and Synthesis
The compound is characterized by a triazoloquinoxaline scaffold, which is known for its potential pharmacological applications. Various synthetic methods have been developed to produce this compound efficiently. For instance, one method involves the condensation of hydrazinoquinoxalines with aldehydes followed by cyclization processes using oxidizing agents such as chloranil .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For example:
- Cell Line Studies : Compounds derived from this scaffold were evaluated against various cancer cell lines including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). These studies demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. Notably, some derivatives exhibited better activity than doxorubicin, a standard chemotherapeutic agent .
- Mechanism of Action : The anticancer activity is often attributed to their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. For instance, certain derivatives were shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
Antibacterial Activity
The antibacterial properties of this compound have also been explored:
- In Vitro Testing : Research indicates that derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications on the quinoxaline core can enhance antibacterial efficacy .
Anti-inflammatory Properties
In addition to its anticancer and antibacterial activities:
- Inflammation Models : Some studies have reported that compounds based on this scaffold can modulate inflammatory pathways. They have shown potential in reducing pro-inflammatory cytokines in various cellular models .
Case Studies
Several case studies illustrate the promising biological activities of this compound:
| Study | Findings |
|---|---|
| Ezzat et al. (2023) | Developed novel derivatives that showed potent cytotoxicity against MDA-MB-231 cells with IC50 values significantly lower than doxorubicin. |
| El-Adl et al. (2023) | Evaluated anti-proliferative activities against HepG2 and HCT116 cell lines; identified several compounds as effective DNA intercalators. |
| Alanazi et al. (2023) | Investigated anti-inflammatory effects in cellular models; noted reduction in TNF-alpha levels upon treatment with certain derivatives. |
Q & A
Q. What are the common synthetic routes for 7-hydroxy-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of halogenated quinoxaline precursors. For example, Ibrahim et al. (2021) reported reacting 2,3-dichloroquinoxaline with hydrazine hydrate to form intermediates, followed by heating with triethylorthoformate to yield triazoloquinoxaline derivatives . Optimization includes adjusting reaction temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., iridium catalysts under visible light for intramolecular cyclization) to improve yields (typically 60–85%) .
Q. How is the structural characterization of this compound performed?
Key methods include:
- NMR spectroscopy : Confirming the triazole and quinoxaline ring systems via and NMR chemical shifts (e.g., aromatic protons at δ 7.5–8.5 ppm, methyl groups at δ 2.3–2.8 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 301.08).
- X-ray crystallography : Resolving crystal packing and hydrogen-bonding networks for polymorph analysis .
Q. What basic biological screening assays are used to evaluate its activity?
- Antimicrobial : Agar dilution assays against Staphylococcus aureus (MIC: 8–32 µg/mL) .
- Anticonvulsant : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents, with ED values < 50 mg/kg .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HePG-2, IC: 12–45 µM) .
Advanced Research Questions
Q. How does the compound interact with adenosine receptors, and what structural features drive selectivity?
The 4-amino derivatives exhibit potent adenosine A1/A2 receptor antagonism. For example:
- A1 selectivity : Substituents like trifluoromethyl (CF) at position 1 and cyclohexylamine at position 4 enhance A1 binding (IC: 28 nM for CP-68,247) .
- A2 selectivity : Phenyl groups at position 1 and NH at position 4 improve A2 affinity (IC: 21 nM for CP-66,713) .
Binding assays use -labeled agonists (e.g., CHA for A1, NECA for A2) in rat brain homogenates .
Q. How can structural modifications enhance its positive inotropic activity?
Derivatization at the piperazine moiety significantly impacts activity:
Q. What methodologies address contradictions in solubility and dissolution data?
The sodium salt’s solubility decreases due to common-ion effects (e.g., NaCl reduces solubility from 7.84 × 10 M to 3.94 × 10 M) . Strategies include:
Q. How are structure-activity relationships (SAR) analyzed for anticonvulsant derivatives?
SAR studies reveal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
